6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by the presence of a difluoromethyl group and an isopropyl group attached to a tetrahydropyrimidine-2,4-dione core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and a difluoromethylating agent.
Reaction Conditions:
Purification: The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to larger reactors while maintaining the reaction conditions to ensure consistent product quality.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxylated or carbonyl-containing derivatives.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Methyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a methyl group instead of a difluoromethyl group.
6-(Chloromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 6-(difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
Properties
IUPAC Name |
6-(difluoromethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4(2)12-6(13)3-5(7(9)10)11-8(12)14/h3-4,7H,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXWBZVHUATMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.